An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride
An In-depth Technical Guide to 1,4-Diaminobutane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diaminobutane (B46682) dihydrochloride (B599025), also commonly known as putrescine dihydrochloride, is the hydrochloride salt of the biogenic amine 1,4-diaminobutane (putrescine).[1][2][3] It is a white crystalline solid that is highly soluble in water.[1][3] This compound serves as a crucial intermediate in various biological and chemical processes. In biological systems, it is a precursor in the biosynthesis of higher polyamines such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and proliferation.[4][5] In organic synthesis, its bifunctional nature makes it a valuable building block for the creation of more complex molecules, including pharmaceuticals and polymers.[4][6] This guide provides a comprehensive overview of the core properties of 1,4-diaminobutane dihydrochloride, including its physicochemical characteristics, relevant experimental protocols, and its role in biological signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of 1,4-diaminobutane dihydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂N₂ · 2HCl | [3] |
| Molecular Weight | 161.07 g/mol | [1][3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | >280 °C (decomposes) | [1][6] |
| Solubility | Highly soluble in water (100 mg/mL); Insoluble in DMSO | [3][6] |
| pKa (of Putrescine) | 10.8 (conjugate acid) | [7] |
| Stability | Stable, but hygroscopic. Should be stored in a cool, dry place. | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Experimental Protocols
Accurate characterization and quality control of 1,4-diaminobutane dihydrochloride are critical for its use in research and development. The following sections detail the methodologies for its synthesis, purification, and analysis.
Synthesis
A common method for the preparation of 1,4-diaminobutane dihydrochloride involves the neutralization of 1,4-diaminobutane with hydrochloric acid.[1]
Protocol:
-
Dissolve 1,4-diaminobutane in a suitable organic solvent, such as toluene (B28343) or o-dichlorobenzene.
-
Cool the solution to a controlled temperature (e.g., 15-20 °C).
-
Bubble hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully monitored.
-
Continue the addition of hydrogen chloride gas until the reaction is complete, which can be determined by the cessation of precipitate formation.
-
The resulting white precipitate of 1,4-diaminobutane dihydrochloride is then collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., the reaction solvent or another non-polar solvent) to remove any unreacted starting material or byproducts.
-
The final product is dried under vacuum to remove residual solvent.
Purification
For obtaining high-purity 1,4-diaminobutane dihydrochloride, recrystallization is a standard procedure.
Protocol:
-
Dissolve the crude 1,4-diaminobutane dihydrochloride in a minimum amount of hot solvent. A common solvent system is a mixture of ethanol (B145695) and water.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can be used to maximize crystal formation.
-
The purified crystals are then collected by filtration.
-
The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
The purified product is dried under vacuum.
Analytical Methods
To ensure the identity and purity of 1,4-diaminobutane dihydrochloride, several analytical techniques are employed.
-
Argentometric Titration: This is a quantitative method to determine the chloride content and, by extension, the purity of the dihydrochloride salt. A known weight of the sample is dissolved in water and titrated with a standardized solution of silver nitrate. The endpoint, indicating the complete precipitation of silver chloride, can be detected using an indicator or potentiometrically. Purity is typically specified as ≥99.0%.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the compound of interest from any impurities. A suitable column and mobile phase are used, and detection is often performed using a UV detector or a charged aerosol detector. Purity is often reported to be >99.0%.[3]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. The spectrum of 1,4-diaminobutane dihydrochloride in a suitable solvent (e.g., D₂O) will show characteristic signals corresponding to the different protons in the molecule, allowing for structural verification.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 1,4-diaminobutane dihydrochloride will exhibit characteristic absorption bands for N-H bonds (in the ammonium (B1175870) form) and C-H bonds.[11]
Biological Signaling Pathways
1,4-Diaminobutane (putrescine) is a key player in cellular metabolism, particularly in the biosynthesis of higher polyamines and in the regulation of cell signaling pathways.
Polyamine Biosynthesis Pathway
Putrescine is the initial diamine in the highly regulated polyamine biosynthesis pathway. It is synthesized from the amino acids ornithine and arginine and is subsequently converted to spermidine and spermine.
This pathway is crucial for normal cell function, and its dysregulation is implicated in various diseases, including cancer.
mTOR Signaling Pathway Activation
Recent studies have shown that putrescine can stimulate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[12]
This activation leads to the phosphorylation of downstream targets such as p70S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell proliferation.[12] This highlights a key mechanism through which polyamines exert their effects on cellular growth.
Conclusion
1,4-Diaminobutane dihydrochloride is a fundamentally important compound with wide-ranging applications in both chemical synthesis and biological research. Its well-defined physicochemical properties, established methods for synthesis and analysis, and its integral role in key cellular pathways underscore its significance. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.
References
- 1. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 1,4-Diaminobutane dihydrochloride - Putrescine dihydrochloride, 1 [sigmaaldrich.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 腐胺 二盐酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Diaminobutane dihydrochloride, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1,4-Diaminobutane dihydrochloride(333-93-7) 1H NMR spectrum [chemicalbook.com]
- 10. Putrescine Dihydrochloride | C4H14Cl2N2 | CID 9532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-Diaminobutane dihydrochloride, 99+% | Fisher Scientific [fishersci.ca]
- 12. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
